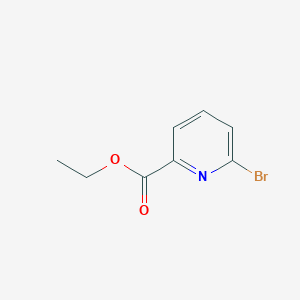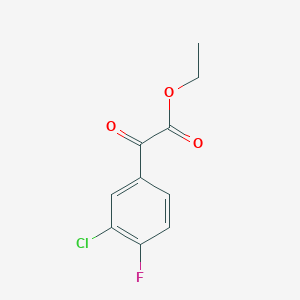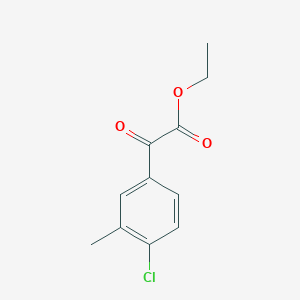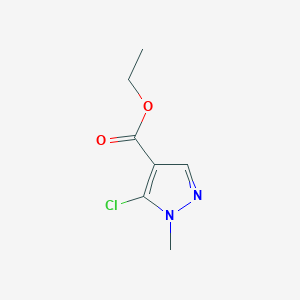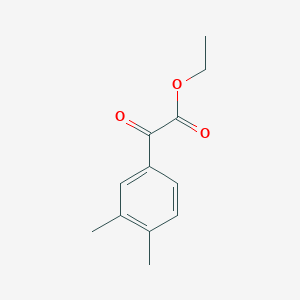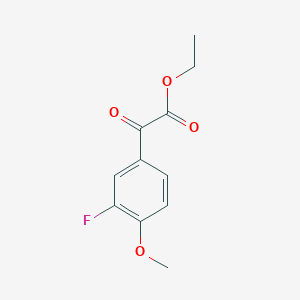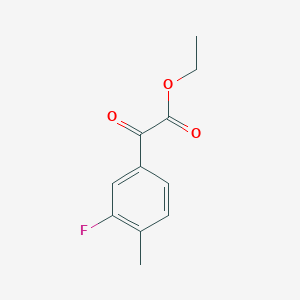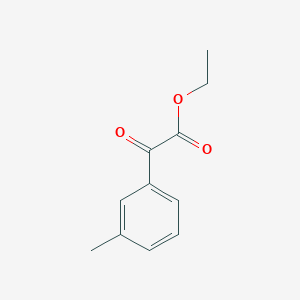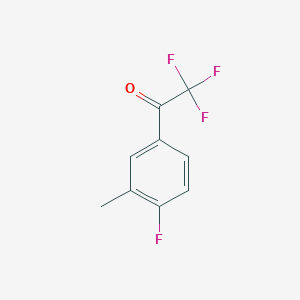
4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C₉H₆F₄O and a molecular weight of 206.14 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 4’ position, a methyl group at the 3’ position, and the acetyl group is replaced with a trifluoroacetyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-fluoro-3-methylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
4-Fluoro-3-methylacetophenone+Trifluoroacetic anhydrideAlCl34’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone
The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, purified, and collected. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group at the 4’ position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: The methyl group at the 3’ position can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol at room temperature.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 4’-amino-3’-methyl-2,2,2-trifluoroacetophenone.
Reduction: 4’-Fluoro-3’-methyl-2,2,2-trifluoro-1-phenylethanol.
Oxidation: 4’-Fluoro-3’-carboxy-2,2,2-trifluoroacetophenone.
Applications De Recherche Scientifique
4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of fluorine chemistry and its effects on molecular properties.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Its fluorine atoms can enhance the metabolic stability and bioavailability of these compounds.
Medicine: Research into its potential as a precursor for the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is primarily related to its ability to undergo various chemical transformations. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methyl-2,2,2-trifluoroacetophenone: Similar structure but lacks the fluoro group at the 4’ position.
4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone: Similar structure but has a chloro group instead of a fluoro group at the 4’ position.
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone: Similar structure but has a methoxy group instead of a fluoro group at the 4’ position.
Uniqueness
4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of fluorinated compounds and in studies involving fluorine chemistry.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYZEMSITQZCRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374625 |
Source


|
| Record name | 3'-methyl-2,2,2,4'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-10-1 |
Source


|
| Record name | 3'-methyl-2,2,2,4'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


